Fmoc-achpa

Übersicht

Beschreibung

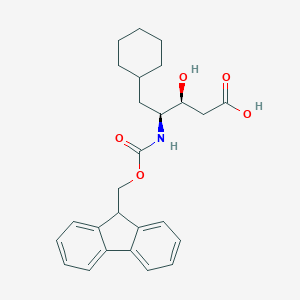

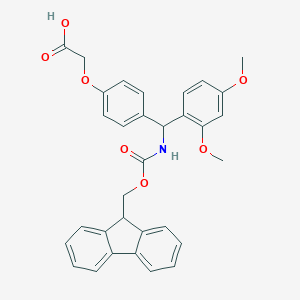

Fmoc-achpa is a compound that falls under the category of Fmoc-protected amino acids . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . The molecular formula of Fmoc-achpa is C26H31NO5 .

Synthesis Analysis

Fmoc-protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The synthesis process involves the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .Molecular Structure Analysis

The molecular structure of Fmoc-achpa is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes building block association . The degree of parallel Fmoc alignment is substantially higher in certain conditions, indicating the ability to form well-defined crystalline structures through uniform parallel Fmoc stacking .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-achpa are influenced by the Fmoc group’s inherent hydrophobicity and aromaticity . These properties facilitate the self-assembly of Fmoc-achpa into various structures with unique properties, serving as excellent bio-organic scaffolds for diverse applications .Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis of Oligoribonucleotides : Fmoc is used for 5'-hydroxyl protection in the efficient solid-phase synthesis of oligoribonucleotides. This approach involves a phosphoramidite coupling procedure and results in good yield and efficient deprotection by mild acidic treatment (Lehmann et al., 1989).

Bio-Inspired Building Blocks for Functional Materials : Fmoc-modified amino acids and short peptides exhibit self-assembly features and potential for various applications due to their hydrophobicity and aromaticity. These properties are relevant for cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic applications (Tao et al., 2016).

High-Performance Liquid Chromatography (HPLC) Analysis : Fmoc derivatives are used in HPLC methods for assaying amino acid concentrations in biological fluids and food products, offering superior sensitivity and specific detection capabilities (Fürst et al., 1990); (Heems et al., 1998).

Peptide Synthesis : Fmoc is extensively used in solid-phase peptide synthesis (SPPS), providing high-quality building blocks for therapeutic peptides and novel synthetic targets. This method is critical for medicinal chemistry and pharmacology (Behrendt et al., 2016).

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks are being explored for antibacterial and anti-inflammatory applications. These materials show promise in biomedical fields, such as tissue engineering and drug delivery (Schnaider et al., 2019).

Phosphatase-Triggered Self-Assembly : Research shows that Fmoc-tyrosine can undergo self-assembly and hydrogelation triggered by alkaline phosphatase, which is of interest for understanding biocatalytic self-assembly processes (Thornton et al., 2013).

Safety And Hazards

Zukünftige Richtungen

The self-assembly of Fmoc-achpa has great potential for the design of distinct micro/nanostructures through a bottom-up approach . The development of more efficient syntheses of Fmoc-protected amino acids is a future direction in this field . The Fmoc group’s many beneficial attributes allow for very rapid and highly efficient synthesis of peptides, making it a valuable resource for research in the post-genomic world .

Eigenschaften

IUPAC Name |

(3S,4S)-5-cyclohexyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-24,28H,1-3,8-9,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQMWZNOTYXHU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-achpa | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

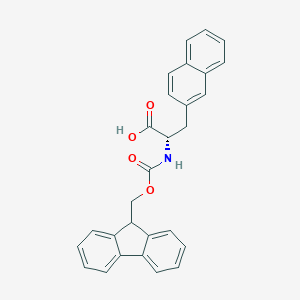

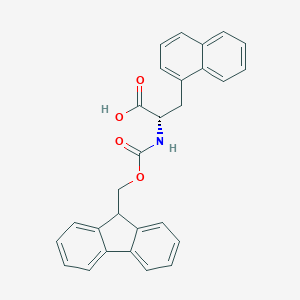

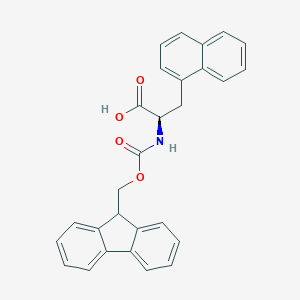

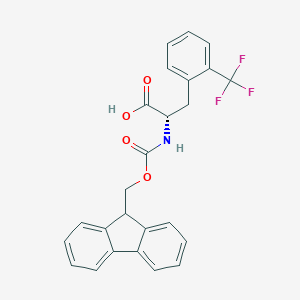

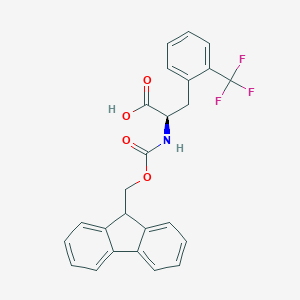

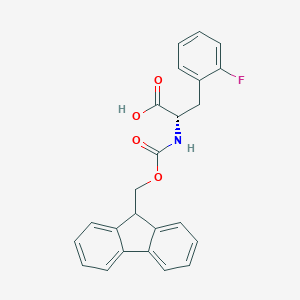

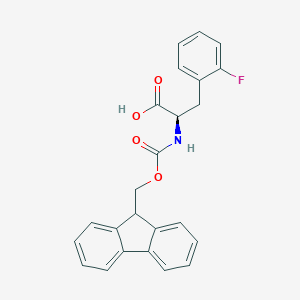

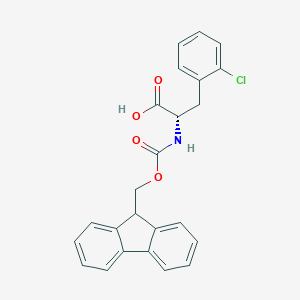

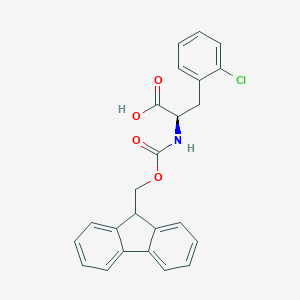

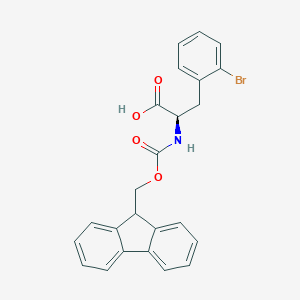

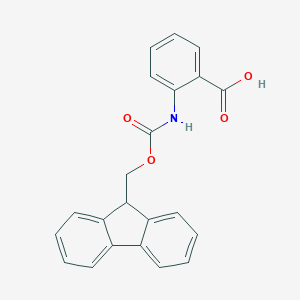

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

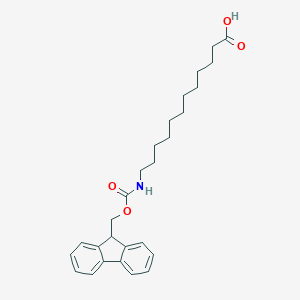

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)